(1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol (1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Brand Name: Vulcanchem
CAS No.: 156040-03-8
VCID: VC0120396
InChI: InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1
SMILES: COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

(1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

CAS No.: 156040-03-8

Reference Standards

VCID: VC0120396

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

(1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol - 156040-03-8

CAS No. 156040-03-8
Product Name (1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name (1S,12S,14S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1
Standard InChIKey AIXQQSTVOSFSMO-FFSVYQOJSA-N
Isomeric SMILES COC1=C2C3=C(CNCC[C@]34C=C[C@H](C[C@@H]4O2)O)C=C1
SMILES COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Canonical SMILES COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Synonyms (3α)-10-Demethyl-galanthamine; (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
PubChem Compound 443721
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator